molecular formula C26H18F2N2O3 B11689422 4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide

4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide

Cat. No.: B11689422
M. Wt: 444.4 g/mol
InChI Key: DDZKMYVHXMDWTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminophenol to produce 4-(4-fluorobenzoylamino)phenol. The final step involves the reaction of this intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide is unique due to its specific arrangement of fluorine atoms and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C26H18F2N2O3

Molecular Weight

444.4 g/mol

IUPAC Name

4-fluoro-N-[4-[4-[(4-fluorobenzoyl)amino]phenoxy]phenyl]benzamide

InChI

InChI=1S/C26H18F2N2O3/c27-19-5-1-17(2-6-19)25(31)29-21-9-13-23(14-10-21)33-24-15-11-22(12-16-24)30-26(32)18-3-7-20(28)8-4-18/h1-16H,(H,29,31)(H,30,32)

InChI Key

DDZKMYVHXMDWTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F)F

Origin of Product

United States

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